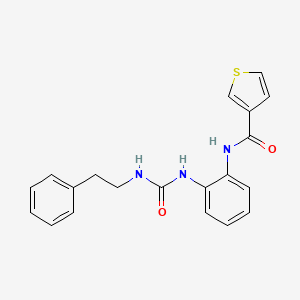

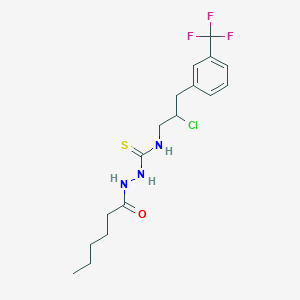

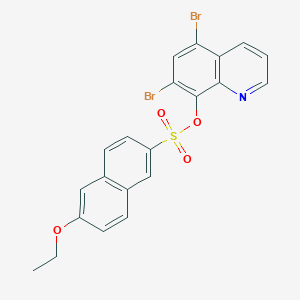

![molecular formula C13H11N3OS3 B2601205 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207054-19-0](/img/structure/B2601205.png)

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound. This ring is substituted with a methylthio group at the 6-position and a urea group at the 1-position. The urea group is further substituted with a thiophene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the aromatic benzo[d]thiazole and thiophene rings, the polar urea group, and the sulfur-containing methylthio group . These features could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used . The presence of the urea group could make it a potential hydrogen bond donor or acceptor, while the sulfur atoms in the methylthio and thiophene groups could be involved in various types of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar urea group and the aromatic rings could affect its solubility, while the sulfur atoms could influence its reactivity .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea derivatives have been the focus of extensive research for their potential applications in various fields. Shankar et al. (2017) synthesized a series of novel derivatives, assessing their anti-microbial activity and cytotoxicity. The compounds demonstrated promising anti-microbial activity against selected bacterial strains and fungal pathogens, and also exhibited significant cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Shankar et al., 2017). Similarly, Ermiş and Durmuş (2020) developed novel thiophene-benzothiazole derivative compounds, which were characterized through various spectroscopic techniques and assessed for their solvent effects on UV–Vis absorption, demonstrating their potential in material science and pharmaceutical applications (Ermiş & Durmuş, 2020).

Biological Activities

A study by Sarkar et al. (2013) synthesized novel urea derivatives and evaluated their anthelmintic activity. The compounds exhibited significant activity against Perituma posthuma, showing promise as potential anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013). Cabrera-Pérez et al. (2016) focused on benzothiazole-isothiourea derivatives, evaluating their antioxidant activity and protective effects in the initial phase of acetaminophen-induced hepatotoxicity, which could have implications for liver health and detoxification therapies (Cabrera-Pérez et al., 2016).

Anticancer Properties

The anticancer properties of these derivatives were explored by Esteves-Souza et al. (2006), who synthesized a series of compounds and tested their cytotoxic effects against cancer cell lines. The study highlighted their potential as chemotherapeutic agents (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006). Additionally, Xie et al. (2015) synthesized 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, evaluating their antiproliferative activities and demonstrating their potential as anticancer agents with low toxicity (Xie et al., 2015).

Enzyme Inhibition and Antimicrobial Activity

The urea derivatives were also tested for their enzyme inhibition and antimicrobial activities. Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and subjected them to enzyme inhibition assays, revealing their potential as therapeutic agents with enzyme modulating activities (Mustafa, Perveen, & Khan, 2014). Similarly, Tehranchian et al. (2005) synthesized a series of compounds and demonstrated their in vitro antimicrobial activity, indicating their potential use as antimicrobial agents (Tehranchian, Akbarzadeh, Fazeli, Jamalifar, & Shafiee, 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS3/c1-18-8-4-5-9-10(7-8)20-13(14-9)16-12(17)15-11-3-2-6-19-11/h2-7H,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAMNVSCIBOAPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

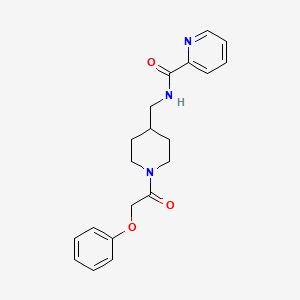

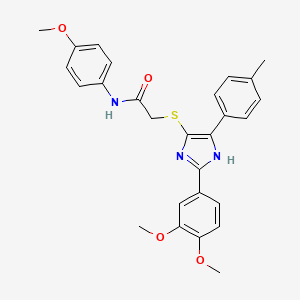

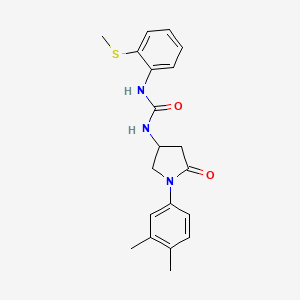

![2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601124.png)

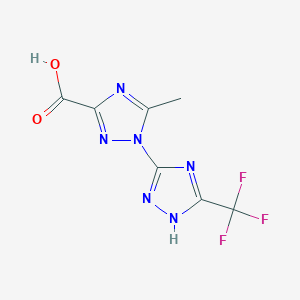

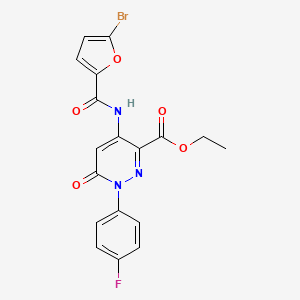

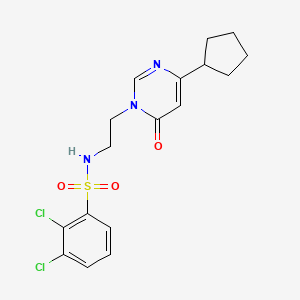

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile](/img/structure/B2601130.png)

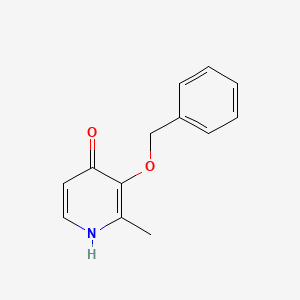

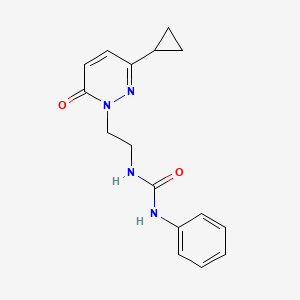

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2601143.png)